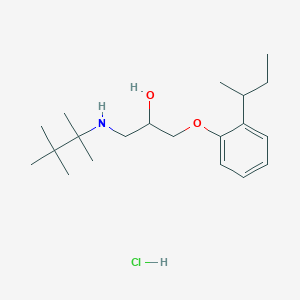

![molecular formula C7H9N3O2 B2672890 4,5,6,7-四氢-1,2,3-三唑并[1,5-a]吡啶-6-羧酸 CAS No. 1546503-33-6](/img/structure/B2672890.png)

4,5,6,7-四氢-1,2,3-三唑并[1,5-a]吡啶-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine” is a type of heterocyclic system . The term “triazolopyridine” includes five types of heterocyclic systems with one subtype being [1,2,3]triazolo[1,5-a]pyridine . The synthesis and applications of the fully aromatic congeners have been reviewed in 2002 and 2010 . Their applications range from fluorescent materials to building blocks in supramolecular chemistry, which are known to form polynuclear complexes with different metal ions .

Synthesis Analysis

The synthesis of “4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine” involves an S N 2 reaction between 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and NaN3 in DMF at 80 °C . This provides an intermediate, which undergoes in situ intramolecular thermal Huisgen azide–alkyne cycloaddition reaction . This one-pot process yields “4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine” in 78% yield .Molecular Structure Analysis

The molecular structure of “4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine” is complex, involving a triazolopyridine core . This core is part of a larger heterocyclic system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine” include an S N 2 reaction and a Huisgen azide–alkyne cycloaddition . The S N 2 reaction forms an intermediate, which then undergoes the cycloaddition .科学研究应用

- Tetrahydro[1,2,3]triazolo[1,5-a]pyridines have been identified as modulators of σ-receptors. These receptors play essential roles in various physiological processes, including neurotransmission and cell signaling .

- BACE-1 is an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease. Some tetrahydrotriazolopyridines exhibit inhibitory effects on BACE-1, making them potential candidates for Alzheimer’s drug development .

- Researchers have explored the antiviral properties of these compounds. Tetrahydrotriazolopyridines have shown promise in treating herpes infections and viral hepatitis B .

- Certain representatives of this class exhibit antitumor activity. Although further studies are needed, their potential as anticancer agents is intriguing .

- The structural core of 4,5,6,7-tetrahydrotriazolopyridine has been utilized in the construction of bicyclic fused triazolium ionic liquids. These were designed for the chemoselective extraction of copper(II) ions and histidine-containing peptides .

- A dipolar cycloaddition reaction involving this compound enabled the synthesis and preclinical profiling of a P2X7 receptor antagonist. P2X7 receptors are implicated in inflammation and immune responses .

Modulation of σ-Receptors:

Inhibition of β-Secretase-1 (BACE-1):

Antiviral Activity:

Antitumor Properties:

Ionic Liquids for Copper Extraction:

P2X7 Antagonist Discovery:

Additionally, a rapid and facile method has been reported for the general synthesis of 3-aryl substituted 4,5,6,7-tetrahydrotriazolopyrazines under palladium–copper catalysis, expanding the scope of their applications .

未来方向

The future directions for “4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine” could involve further exploration of its potential applications. For instance, it has been included as a side chain in novel potassium channel modulators for the treatment and prevention of disorders of the nervous system . It has also been used in the construction of bicyclic fused triazolium ionic liquids, designed for the chemoselective extraction of copper (II) ions and histidine-containing peptides .

属性

IUPAC Name |

4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c11-7(12)5-1-2-6-3-8-9-10(6)4-5/h3,5H,1-2,4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUFKWAAYDJFAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=NN2CC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

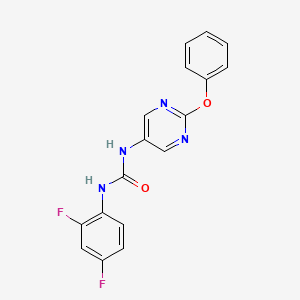

![[6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2672807.png)

![3-[4-(methylsulfanyl)phenyl]-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2672811.png)

![methyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B2672812.png)

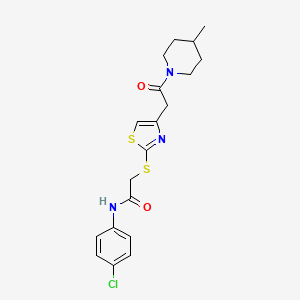

![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2672813.png)

![3-[1-(3,6-dichloropyridin-2-yl)-N-(3-methylphenyl)formamido]propanamide](/img/structure/B2672815.png)

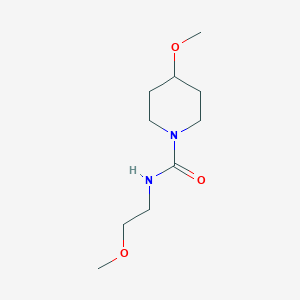

![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2672816.png)

![Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2672817.png)

![3-Bromothieno[3,2-b]thiophene-5-carbaldehyde](/img/structure/B2672821.png)

![8-(azepan-1-yl)-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2672829.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2672830.png)